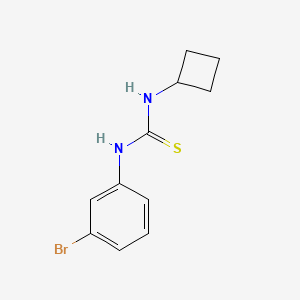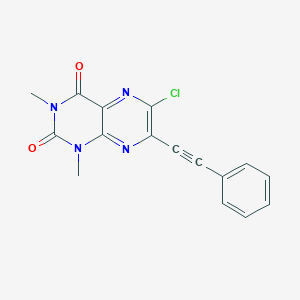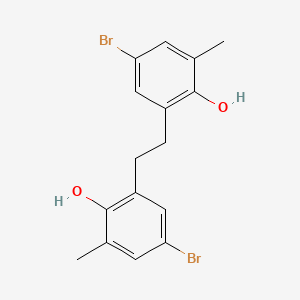
1,2,4-Tris(4-fluorophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2,4-Tris(4-fluorophényl)benzène est un composé organique caractérisé par un cycle benzénique substitué par trois groupes 4-fluorophényle aux positions 1, 2 et 4.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 1,2,4-Tris(4-fluorophényl)benzène implique généralement l’utilisation de réactions de couplage croisé de Suzuki-Miyaura. Cette méthode utilise des catalyseurs au palladium pour coupler les halogénures d’aryle avec les acides boroniques d’aryle dans des conditions douces. Les conditions réactionnelles comprennent souvent l’utilisation de bases telles que le carbonate de potassium et de solvants tels que le toluène ou l’éthanol .
Méthodes de production industrielle : La production industrielle du 1,2,4-Tris(4-fluorophényl)benzène peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du composé. De plus, le recyclage des solvants et la récupération des catalyseurs sont essentiels pour des procédés industriels durables .
Analyse Des Réactions Chimiques
Types de réactions : Le 1,2,4-Tris(4-fluorophényl)benzène peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogénation en utilisant du brome ou du chlore en présence d’un catalyseur acide de Lewis.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire les hydrocarbures correspondants .
Applications de la recherche scientifique
Le 1,2,4-Tris(4-fluorophényl)benzène a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Médecine : Étudié pour son utilisation potentielle dans la conception et le développement de médicaments en raison de ses propriétés structurelles uniques.
Industrie : Utilisé dans la production de matériaux avancés, notamment des polymères et des composants électroniques.
Applications De Recherche Scientifique
1,2,4-Tris(4-fluorophenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
Le mécanisme d’action du 1,2,4-Tris(4-fluorophényl)benzène implique son interaction avec des cibles moléculaires spécifiques. Le composé peut participer à des interactions d’empilement π-π et à des liaisons hydrogène, ce qui influence son affinité de liaison et sa spécificité. Ces interactions peuvent moduler diverses voies biologiques, ce qui en fait un outil précieux en chimie médicinale .
Composés similaires :
1,3,5-Tris(4-fluorophényl)benzène : Structure similaire mais motif de substitution différent.
1,2,4-Tris(4-chlorophényl)benzène : Atomes de chlore au lieu de fluor, ce qui conduit à une réactivité et des propriétés différentes.
1,2,4-Tris(4-méthylphényl)benzène : Groupes méthyle au lieu de fluor, affectant les propriétés électroniques du composé.
Unicité : Le 1,2,4-Tris(4-fluorophényl)benzène est unique en raison de la présence d’atomes de fluor, qui confèrent des effets électroniques et stériques distincts.
Comparaison Avec Des Composés Similaires
1,3,5-Tris(4-fluorophenyl)benzene: Similar structure but different substitution pattern.
1,2,4-Tris(4-chlorophenyl)benzene: Chlorine atoms instead of fluorine, leading to different reactivity and properties.
1,2,4-Tris(4-methylphenyl)benzene: Methyl groups instead of fluorine, affecting the compound’s electronic properties.
Uniqueness: 1,2,4-Tris(4-fluorophenyl)benzene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects.
Propriétés
Numéro CAS |
896102-02-6 |
|---|---|
Formule moléculaire |
C24H15F3 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1,2,4-tris(4-fluorophenyl)benzene |
InChI |
InChI=1S/C24H15F3/c25-20-8-1-16(2-9-20)19-7-14-23(17-3-10-21(26)11-4-17)24(15-19)18-5-12-22(27)13-6-18/h1-15H |
Clé InChI |
RGSJSDPBOHZJHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)


![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)

![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)

![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
